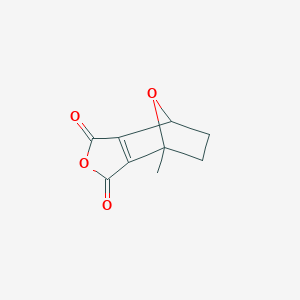
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with a unique structure that includes an epoxy group and a tetrahydroisobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphthalic anhydride and an appropriate epoxidizing agent.
Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in the tetrahydroisobenzofuran ring. This can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Aplicaciones Científicas De Investigación
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: This compound shares a similar core structure but lacks the methyl and epoxy groups.
Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-: This compound has a similar tetrahydrobenzofuran ring but differs in the substitution pattern.
Uniqueness
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is unique due to the presence of both a methyl group and an epoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90887-48-2 |
|---|---|
Fórmula molecular |
C9H8O4 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-2(6)-ene-3,5-dione |
InChI |
InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4H,2-3H2,1H3 |
Clave InChI |
AIXWPYMQYNYHPJ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(O1)C3=C2C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


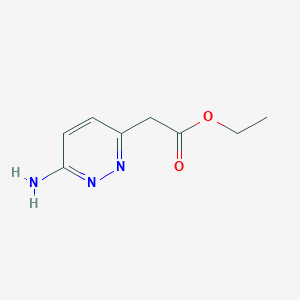
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
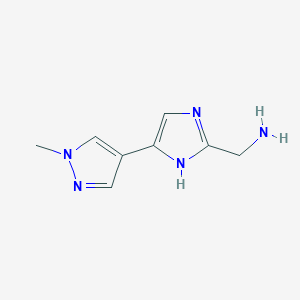
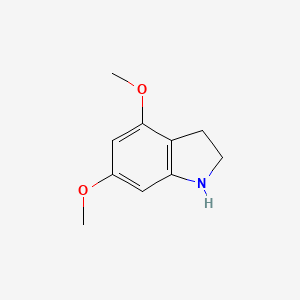

![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

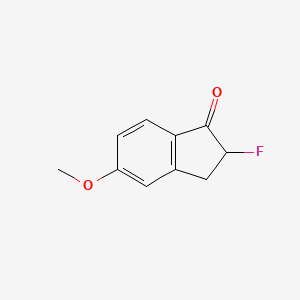
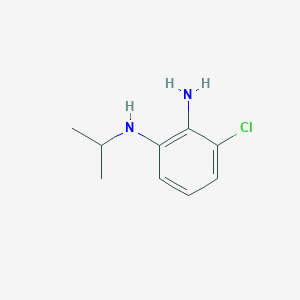
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)


